An In-depth Technical Guide to 4-Chloro-3-cyanopyridine
An In-depth Technical Guide to 4-Chloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-cyanopyridine, a key heterocyclic compound. It details its chemical and physical properties, experimental protocols for its synthesis, and its significant role as an intermediate in the development of therapeutic agents.
Introduction
4-Chloro-3-cyanopyridine, also known as 4-chloronicotinonitrile, is a halogenated heterocyclic compound with the CAS number 89284-61-7.[1][2] Its molecular structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and a nitrile (cyano) group at the 3-position.[1] This arrangement of functional groups makes it a versatile building block in organic synthesis. At room temperature, it typically appears as a white to off-white crystalline solid.[1] The presence of both a reactive nitrile group and a displaceable chlorine atom allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[1][3]
Chemical and Physical Properties
The key properties of 4-Chloro-3-cyanopyridine are summarized in the table below, providing essential data for laboratory and research applications.
| Property | Value | Reference(s) |
| CAS Number | 89284-61-7 | [1][2][4][5] |
| Molecular Formula | C₆H₃ClN₂ | [1][5] |
| Molecular Weight | 138.55 g/mol | [1][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 86 °C | [1] |
| Boiling Point | 243.552 °C at 760 mmHg | [1] |
| Density | 1.331 g/cm³ | [1][6] |
| IUPAC Name | 4-chloropyridine-3-carbonitrile | [5] |
| Synonyms | 4-chloro-3-pyridinecarbonitrile, 4-chloronicotinonitrile | [1][5] |
Synthesis and Experimental Protocols
4-Chloro-3-cyanopyridine is primarily produced through laboratory synthesis. One common method involves the dehydration of 4-chloronicotinamide.
Experimental Protocol: Synthesis of 4-Chloronicotinonitrile from 4-Chloronicotinamide [7]
This protocol describes the preparation of 4-chloronicotinonitrile (4-Chloro-3-cyanopyridine) via the dehydration of 4-chloronicotinamide using phosphoryl trichloride.
Materials and Reagents:
-
4-chloronicotinamide (2.7 g, 17.24 mmol)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
-
Triethylamine (19.23 mL, 138.0 mmol)
-
Phosphoryl trichloride (POCl₃) (1.607 mL, 17.24 mmol)
-
Silica gel
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Suspend 4-chloronicotinamide (2.7 g) in cold (0 °C) anhydrous THF (100 mL) in a suitable reaction flask.
-
Add triethylamine (19.23 mL) to the suspension.
-
Slowly add phosphoryl trichloride (1.607 mL) to the mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir for 3 hours, during which it should gradually warm to room temperature.
-
After the reaction is complete, add silica gel to the mixture.
-
Concentrate the reaction mixture under reduced pressure, ensuring the bath temperature is kept around 35 °C.
-
The resulting residue is dry-loaded onto a Biotage 40M column for purification.
-
Elute the column with 100% dichloromethane to obtain the desired product.
Yield: This procedure is reported to yield 2.1 g (87.89%) of 4-Chloro-3-cyanopyridine.[7]
Caption: Synthesis workflow for 4-Chloro-3-cyanopyridine.
Applications in Drug Development
The unique structure of 4-Chloro-3-cyanopyridine makes it a valuable intermediate in medicinal chemistry. It serves as a scaffold for creating more complex molecules with specific biological activities. Its derivatives are particularly significant in the development of kinase inhibitors.
Role as a Kinase Inhibitor Precursor:
Kinases are crucial enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. 4-Chloro-3-cyanopyridine can be used to synthesize compounds that inhibit specific kinases, such as Pim-1 kinase, which is implicated in cell survival and proliferation.[8] The nitrile and chloro groups on the pyridine ring serve as reactive handles for further chemical modifications, allowing for the attachment of various pharmacophores to optimize binding affinity and selectivity for the target kinase.
For instance, related cyanopyridine derivatives have shown potent cytotoxic activities against various human tumor cell lines, including liver (HepG-2), colon (HCT-116), breast (MCF-7), and prostate (PC-3) cancers.[8] Some of these compounds have demonstrated inhibitory activity against Pim-1 kinase at sub-micromolar concentrations.[8] Similarly, other cyanopyridine derivatives have been investigated as inhibitors of the STAT3 pathway, which is another critical target in cancer therapy.[9]
Caption: Role of 4-Chloro-3-cyanopyridine in drug discovery.
Safety and Handling
4-Chloro-3-cyanopyridine is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical. It should be handled in a well-ventilated area, and measures should be taken to avoid the formation of dust.[6] Store the container tightly closed in a dry, cool, and well-ventilated place.[6]
References
- 1. Page loading... [guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Chloro-3-cyanopyridine | 89284-61-7 [chemicalbook.com]
- 5. 4-Chloro-nicotinonitrile | C6H3ClN2 | CID 13411112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 4-Chloro-3-cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
